molecular formula C10H16O4 B3388038 Methyl 4-propanoyloxane-4-carboxylate CAS No. 856414-66-9

Methyl 4-propanoyloxane-4-carboxylate

Cat. No. B3388038
M. Wt: 200.23 g/mol
InChI Key: UGDPPIJGLQLOQZ-UHFFFAOYSA-N
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Description

“Methyl 4-propanoyloxane-4-carboxylate” is a chemical compound with the CAS Number: 856414-66-9 . Its molecular weight is 200.23 and its IUPAC name is methyl 4-propionyltetrahydro-2H-pyran-4-carboxylate . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 4-propanoyloxane-4-carboxylate” is 1S/C10H16O4/c1-3-8(11)10(9(12)13-2)4-6-14-7-5-10/h3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 4-propanoyloxane-4-carboxylate” is a liquid at room temperature . Its molecular weight is 200.23 , and its molecular formula is C10H16O4 .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

methyl 4-propanoyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-8(11)10(9(12)13-2)4-6-14-7-5-10/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDPPIJGLQLOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CCOCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-propanoyloxane-4-carboxylate

Synthesis routes and methods

Procedure details

In a flask made of glass having an inner volume of 200 ml and equipped with a stirring device, a thermometer, a dropping funnel and a reflux condenser were charged 13.0 g (0.09 mol) of 2,2′-dichloroethyl ether, 35.9 g (0.26 mol) of anhydrous potassium carbonate, 1.3 g (7.8 mmol) of potassium iodide and 80 ml of N,N-dimethylformamide, and the temperature of the mixture was raised to 80° C. with stirring. Then, 20.0 g (0.15 mol) of methyl 3-oxopentanoate was gently added dropwise to the mixture, and the mixture was reacted at the same temperature for 7 hours. After completion of the reaction, to the reaction mixture were added 200 ml of water and 32.3 g (0.31 mol) of conc. hydrochloric acid to adjust a pH of the mixture to 4.5. Said reaction mixture was extracted three times with 200 ml of ethyl acetate. The organic layer was dried over magnesium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The obtained concentrate was purified by silica gel column chromatography (Eluent; hexane/ethyl acetate=3/1 (volume ratio)) to give 10.1 g (Isolation yield: 55%) of 4-propionyl-4-methoxycarbonyltetrahydropyran as a pale yellow liquid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
32.3 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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